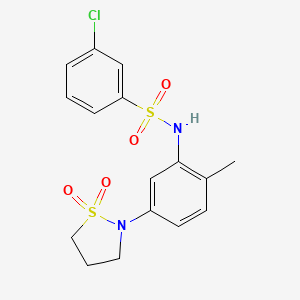

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide

Descripción

3-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 3-position and a 1,1-dioxidoisothiazolidine moiety attached via a methylphenyl linker. Its crystalline structure may be analyzed using tools like SHELX programs, which are widely employed for small-molecule refinement and crystallographic studies .

Propiedades

IUPAC Name |

3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-12-6-7-14(19-8-3-9-24(19,20)21)11-16(12)18-25(22,23)15-5-2-4-13(17)10-15/h2,4-7,10-11,18H,3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSVNHZEOLDZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound with notable biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with a chloro substituent and an isothiazolidine moiety. Its molecular formula is , with a molecular weight of approximately 385.83 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in inhibiting various enzymes and interacting with cellular targets.

The primary biological activity of this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways .

- Receptor Interaction : The compound may interact with various receptor tyrosine kinases, which are crucial in signal transduction pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria.

Anticancer Potential

Studies have shown that compounds similar to this sulfonamide can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, the interaction with tyrosine kinases can lead to reduced tumor growth in various cancer models.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related sulfonamides:

-

Cardiovascular Effects : A study demonstrated that certain sulfonamide derivatives could influence perfusion pressure and coronary resistance in isolated rat hearts, suggesting potential cardiovascular benefits .

Compound Dose (nM) Effect on Coronary Resistance Control - Baseline Sulfonamide A 0.001 Significant decrease (p < 0.05) Sulfonamide B 0.001 No significant effect - Antimicrobial Activity : In vitro studies showed that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Research Applications

The compound's unique structure makes it a valuable candidate for:

- Drug Development : Its potential as an antimicrobial or anticancer agent warrants further investigation.

- Biochemical Research : Used as a tool to study enzyme inhibition and receptor interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

The compound shares core sulfonamide functionality with other derivatives but differs in substituent groups, which critically influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

Substituent Effects: The 3-chloro group in the target compound may enhance electrophilic reactivity compared to the 5-chloro analog in 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide. Chlorine positioning affects steric and electronic interactions with biological targets .

Molecular Weight and Bioavailability: The phenethyl-substituted derivative (339.84 g/mol) falls within Lipinski’s "Rule of Five" range, suggesting favorable oral bioavailability.

Heterocyclic Diversity :

Hypothetical Pharmacological Implications

While specific activity data for the target compound are unavailable, structural analogs provide insights:

- Sulfonamide-based inhibitors : The sulfonamide group is a common pharmacophore in carbonic anhydrase inhibitors (e.g., acetazolamide). The isothiazolidine dioxide could mimic sulfonamide interactions with zinc in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.